1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
The compound “1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a complex heterocyclic compound. It contains several functional groups and rings, including a benzyl group, a phenyl group, a triazino ring, and a purine ring. The presence of these groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazino and purine rings could be formed through cyclization reactions . The benzyl and phenyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating and -withdrawing properties of these groups would likely have a significant impact on the compound’s chemical behavior .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the various functional groups and rings. For example, the benzyl and phenyl groups might undergo electrophilic aromatic substitution reactions, while the triazino and purine rings might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the presence of polar and nonpolar groups, and its stability would be influenced by the electron-donating and -withdrawing properties of its functional groups .Scientific Research Applications
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Cancer Therapy
- Field: Oncology
- Application: A series of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety were designed and synthesized as iron chelators . The antiproliferative activity evaluation against cancer cells led to the identification of compound 3k, which displayed strong antiproliferative activity in vitro against A549, MCF-7, Hela and HepG-2 .
- Method: The compounds were synthesized using a ring-fusion strategy based on the structure of an iron chelator, VLX600 . The antiproliferative activity was evaluated against cancer cells and normal cells .
- Results: Compound 3k displayed the strongest antiproliferative activity in vitro against A549, MCF-7, Hela and HepG-2 with IC 50 values of 0.59, 0.86, 1.31 and 0.92 μM, respectively .
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Antitumor Activity
- Field: Pharmacology
- Application: Novel heterocycles, purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines, were synthesized and their biological activities were examined .
- Method: The compounds were synthesized by heating 7,8-diamino-1,3-dimethylxanthine with hydrochloric acid .
- Results: Compound 4 was active against P 388 leukemia .
-
Iron Chelation in Cancer Therapy
- Field: Oncology
- Application: A series of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety were designed and synthesized as iron chelators . The antiproliferative activity evaluation against cancer cells led to the identification of compound 3k, which displayed strong antiproliferative activity in vitro against A549, MCF-7, Hela and HepG-2 .
- Method: The compounds were synthesized using a ring-fusion strategy based on the structure of an iron chelator, VLX600 . The antiproliferative activity was evaluated against cancer cells and normal cells .
- Results: Compound 3k displayed the strongest antiproliferative activity in vitro against A549, MCF-7, Hela and HepG-2 with IC 50 values of 0.59, 0.86, 1.31 and 0.92 μM, respectively .
-
Antitumor Activity
- Field: Pharmacology
- Application: Novel heterocycles, purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines, were synthesized and their biological activities were examined .
- Method: The compounds were synthesized by heating 7,8-diamino-1,3-dimethylxanthine with hydrochloric acid .
- Results: Compound 4 was active against P 388 leukemia .
Safety And Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, new synthetic routes could be developed, its physical and chemical properties could be studied in more detail, and its potential uses in fields such as medicine or materials science could be investigated .
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c1-26-19-18(20(30)27(2)22(26)31)28-13-17(15-8-4-3-5-9-15)25-29(21(28)24-19)12-14-7-6-10-16(23)11-14/h3-11H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIUYYGOXXUGRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione |
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